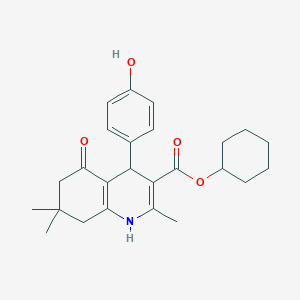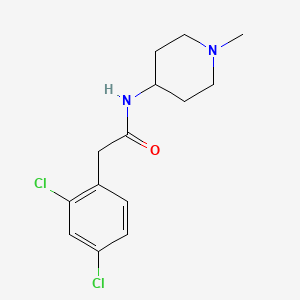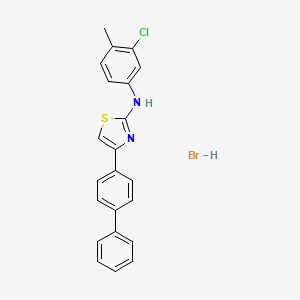![molecular formula C21H24N4O2 B5142270 5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5142270.png)
5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline, also known as L-745,870, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound belongs to the quinoline class of molecules and has been shown to exhibit a variety of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用机制
The mechanism of action of 5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is not fully understood. However, it has been shown to interact with several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. It has been suggested that its antipsychotic effects may be due to its ability to antagonize dopamine receptors, while its antidepressant and anxiolytic effects may be related to its interaction with serotonin receptors.
Biochemical and Physiological Effects
Studies have shown that 5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antipsychotic effects. It has also been shown to increase serotonin levels in the hippocampus, which may be related to its antidepressant and anxiolytic effects.
实验室实验的优点和局限性
One advantage of using 5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline in lab experiments is its well-defined pharmacological profile. This makes it a useful tool for investigating the role of neurotransmitters in various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on 5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline. One area of interest is its potential as a treatment for Parkinson's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for psychiatric disorders. More research is needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent. Finally, there is also interest in developing new synthesis methods for this compound that may be more efficient or cost-effective.
合成方法
The synthesis method of 5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been described in the literature. One of the most common methods involves the reaction of 4-methyl-2-nitroaniline with 2-chloro-5,8-dimethoxyquinoline in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with 2-chloropyridine and piperazine to yield the final product.
科学研究应用
5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. In addition, it has been investigated as a potential treatment for Parkinson's disease due to its ability to modulate dopamine receptors.
属性
IUPAC Name |
5,8-dimethoxy-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-14-19(23-21-17(27-3)8-7-16(26-2)20(15)21)25-12-10-24(11-13-25)18-6-4-5-9-22-18/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWKPCZEJNRWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)


![4-methyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142246.png)


![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5142265.png)

